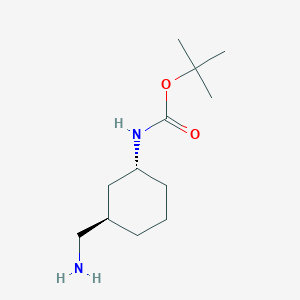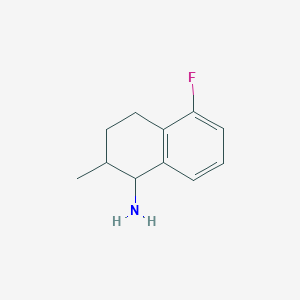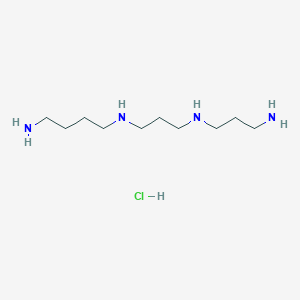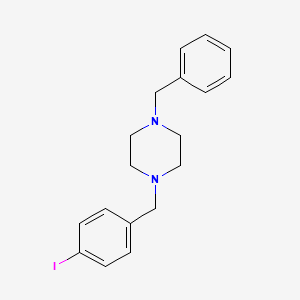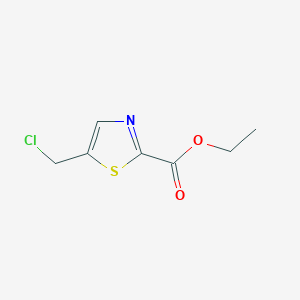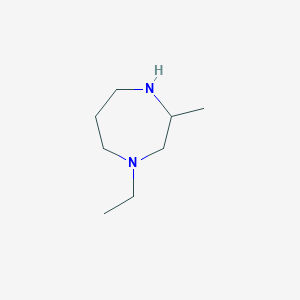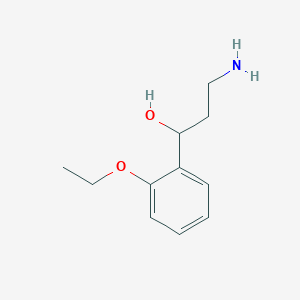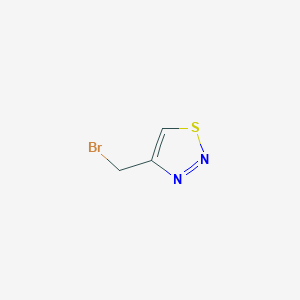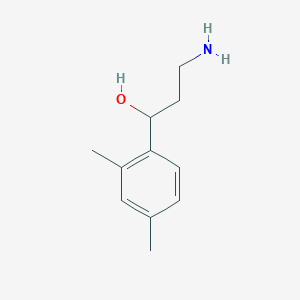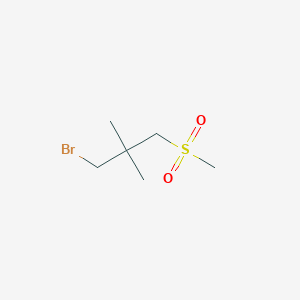![molecular formula C12H12ClN3 B1444252 [(3-氯吡啶-4-基)甲基][(吡啶-4-基)甲基]胺 CAS No. 1514324-00-5](/img/structure/B1444252.png)
[(3-氯吡啶-4-基)甲基][(吡啶-4-基)甲基]胺
描述
[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine, also known as 3CPMA, is a compound that has been widely studied due to its potential applications in various scientific areas. It is an organic compound that belongs to the pyridine family and is composed of two nitrogen-containing rings. 3CPMA has been used in a number of scientific research studies due to its unique properties, including its ability to act as a ligand for metal ions, its low toxicity, and its potential applications in drug discovery.
科学研究应用
Application 1: Arrangement in Zirconium Sulfophenylphosphonate
- Summary of Application: The compound and its derivatives were used to understand their arrangement in the interlayer space of zirconium sulfophenylphosphonate . This understanding is crucial for the development of materials with nonlinear optical properties, which are of great interest for optical signal processing applications .
- Methods of Application: Classical molecular simulation methods were used for a description of an arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers .
- Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . The dipole moments of the guests in the final models were calculated to illustrate potential use of these materials in non-linear optics .
Application 2: Anti-Fibrosis Activity
- Summary of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application: The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results: Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Application 3: Nonlinear Optical Properties
- Summary of Application: The compound and its derivatives were used to understand their arrangement in the interlayer space of zirconium sulfophenylphosphonate . This understanding is crucial for the development of materials with nonlinear optical properties, which are of great interest for optical signal processing applications .
- Methods of Application: Classical molecular simulation methods were used for a description of an arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers .
- Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . The dipole moments of the guests in the final models were calculated to illustrate potential use of these materials in non-linear optics .
Application 4: Leukemia Treatment
- Summary of Application: Imatinib, a compound structurally similar to the one you mentioned, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .
- Methods of Application: The crystal structure of the freebase Imatinib was presented, which precipitated from a 1:10 mixture with arginine .
- Results: The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups .
Application 5: Nonlinear Optical Properties
- Summary of Application: The compound and its derivatives were used to understand their arrangement in the interlayer space of zirconium sulfophenylphosphonate . This understanding is crucial for the development of materials with nonlinear optical properties, which are of great interest for optical signal processing applications .
- Methods of Application: Classical molecular simulation methods were used for a description of an arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers .
- Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . The dipole moments of the guests in the final models were calculated to illustrate potential use of these materials in non-linear optics .
Application 6: Nucleophilic Aromatic Substitution
- Summary of Application: The compound was used in nucleophilic aromatic substitution (S N Ar) chemistry as a non-generic design approach .
- Methods of Application: The compound was combined with the 5- (1-methyl-1 H -pyrazol-4-yl)isoquinoline scaffold with an electrophilic 6-chloro-3-nitropyridine warhead .
- Results: This approach was used to address a rare cysteine .
属性
IUPAC Name |
N-[(3-chloropyridin-4-yl)methyl]-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-12-9-15-6-3-11(12)8-16-7-10-1-4-14-5-2-10/h1-6,9,16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCWNJCSGURMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCC2=C(C=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)
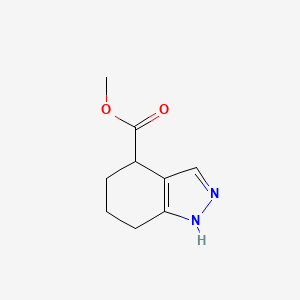
![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)
